7,4'-Dihydroxyflavone 7,4'-Dihydroxyflavone 4',7-dihydroxyflavone is a dihydroxyflavone in which the two hydroxy substituents are located at positions 4' and 7. It has a role as a metabolite.
7,4'-Dihydroxyflavone is a natural product found in Glycyrrhiza yunnanensis, Glycyrrhiza pallidiflora, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of); Glycyrrhiza inflata root (part of).
Brand Name: Vulcanchem
CAS No.: 2196-14-7
VCID: VC21345208
InChI: InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H
SMILES:
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

7,4'-Dihydroxyflavone

CAS No.: 2196-14-7

Cat. No.: VC21345208

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

7,4'-Dihydroxyflavone - 2196-14-7

CAS No. 2196-14-7
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H
Standard InChI Key LCAWNFIFMLXZPQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Chemical Structure and Properties

7,4'-Dihydroxyflavone features a characteristic flavone skeleton with specific hydroxylation pattern. The compound's chemical and physical properties are summarized in the following table:

PropertyValue
Chemical FormulaC₁₅H₁₀O₄
IUPAC Name7-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Traditional Name7,4'-dihydroxyflavone
CAS Registry Number2196-14-7
Average Molecular Weight254.2375
Monoisotopic Molecular Weight254.057908808
Melting Point324-325°C
Boiling Point512.8±50.0 °C (Predicted)
Density1.443
Physical FormCrystalline
ColorYellow
pKa7.03±0.40 (Predicted)
LogP2.540 (estimated)
FDA UNII53ZZF57X0U

The compound's structure is characterized by a chromene core fused with a phenyl ring, where hydroxyl groups are located at specific positions (7 and 4'), contributing to its biological activities. Its SMILES notation is OC1=CC=C(C=C1)C1=CC(=O)C2=C(O1)C=C(O)C=C2 .

Natural Sources and Distribution

7,4'-Dihydroxyflavone occurs naturally in several plant species, with varying concentrations that influence its bioavailability and potential as a dietary biomarker. The primary sources include:

Plant SourceConcentrationNotes
Broad beans (Vicia faba)Highest average concentrationPotential biomarker for consumption
Alfalfas (Medicago sativa)Detected but not quantifiedSecondary source
Fenugreeks (Trigonella foenum-graecum)Detected but not quantifiedSecondary source
Glycyrrhiza uralensisNot specifiedSource for isolation

The presence of 7,4'-dihydroxyflavone in these specific plants makes it a potential biomarker for their consumption in dietary studies . This property could be valuable in nutritional epidemiology for assessing adherence to diets rich in these foods.

Biological Activities and Mechanisms

Research has revealed several significant biological activities of 7,4'-dihydroxyflavone, primarily focused on its anti-inflammatory and regulatory effects:

Eotaxin Inhibition

7,4'-Dihydroxyflavone demonstrates significant activity as an eotaxin/CCL11 inhibitor, consistently suppressing eotaxin production in human fibroblasts . At a concentration of 10 μM and exposure time of 72-120 hours, it effectively inhibits constitutive eotaxin production in HFL-1 cells . This activity is particularly noteworthy as it can prevent dexamethasone's paradoxical adverse effects on eotaxin production, suggesting potential applications in treating inflammatory conditions where glucocorticoid therapy may have limitations .

Enzyme Inhibition

The compound functions as a carbonyl reductase 1 (CBR1) inhibitor with an IC50 value of 0.28 μM, indicating potent enzyme inhibition activity . This mechanism may contribute to its broader biological effects and potential therapeutic applications.

Signaling Pathway Modulation

Research shows that 7,4'-dihydroxyflavone (10 μM, 72 h) effectively decreases IL-4/TNF-α stimulated phosphorylation of STAT6, IκBα, and Akt in HFL-1 cells . This modulation of key signaling pathways plays a crucial role in its anti-inflammatory effects and suggests complex mechanisms underlying its biological activity.

Mucus Production Inhibition

One of the more specific effects observed is 7,4'-dihydroxyflavone's ability to inhibit MUC5AC gene expression, mucus production, and secretion through regulation of nuclear factor-κB (NF-κB), signal transducer and activator of transcription 6 (STAT6), and histone deacetylase 2 (HDAC2) . The compound decreases phorbol 12-myristate 13-acetate (PMA) stimulated MUC5AC gene expression in NCI-H292 human airway epithelial cells with an IC50 value of 1.4 μM . This activity suggests potential applications in respiratory conditions characterized by excessive mucus production.

Pharmacological Applications

The biological activities of 7,4'-dihydroxyflavone suggest several potential therapeutic applications:

Anti-inflammatory Agent

The compound's ability to suppress eotaxin production indicates potential applications in treating inflammatory conditions, particularly those involving eosinophilic inflammation . This effect is enhanced by its ability to prevent adverse effects of dexamethasone, suggesting it could serve as an adjunct to glucocorticoid therapy .

Respiratory Disorders

Through inhibition of MUC5AC gene expression and mucus production, 7,4'-dihydroxyflavone shows promise for treating respiratory conditions characterized by excessive mucus secretion, such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis . The combination of anti-inflammatory effects and mucus inhibition makes it particularly relevant for these conditions.

Biomarker Applications

As 7,4'-dihydroxyflavone is found in specific foods and can be detected in human blood, it has potential applications as a biomarker for consumption of foods like broad beans, alfalfa, and fenugreek . This could be valuable in nutritional epidemiology studies and in assessing dietary compliance.

PropertyValue/Description
Storage Temperature2-8°C
Solubility in DMF1 mg/ml
Solubility in DMSOInsoluble
Solubility in EthanolInsoluble
Solubility in PBS (pH 7.2)Insoluble
Alternative Solvent System 110% DMSO >> 90% (20% SBE-β-CD in saline), ≥ 2.08 mg/mL (8.18 mM)
Alternative Solvent System 210% DMSO >> 90% corn oil, ≥ 2.08 mg/mL (8.18 mM)

These solubility characteristics have important implications for the design of experimental protocols and potential drug formulation strategies. The limited solubility in common solvents like DMSO, ethanol, and PBS presents challenges that can be overcome through the use of specialized solvent systems .

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